2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EPPA belongs to the class of sulfonylurea compounds and has been shown to possess anti-inflammatory and analgesic properties.
Scientific Research Applications
Chemoselective Synthesis and Catalysis
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase
This research focuses on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs synthesis, highlighting a kinetically controlled synthesis using vinyl acetate as the acyl donor. It emphasizes the process optimization, mechanism, and kinetics of the reaction, employing Novozym 435 as the catalyst and exploring various parameters to achieve the desired outcome (Magadum & Yadav, 2018).
Anticancer and Anti-inflammatory Properties
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized Derivatives
A study developed new chemical entities, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, to assess their potential as anticancer, anti-inflammatory, and analgesic agents. The findings suggest that compounds with halogens on the aromatic ring exhibit significant anticancer and anti-inflammatory activities, with one compound showing promising therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).
Molecular Docking and Interaction Studies
Evaluation of Electronic and Biological Interactions
The structural, electronic, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide were investigated, including its interactions in polar liquids using the Gaussian 16 W DFT tool. The study delves into the molecular docking to assess fungal and cancer activities, providing insights into the drug mechanism and ADMET properties (Bharathy, Prasana, Muthu, Irfan, Basha Asif, Saral, Aayisha, & Devi, 2021).
Photocatalytic Degradation Studies
Photocatalytic Degradation of Pharmaceuticals
A research project explored the photocatalytic degradation of paracetamol, a compound structurally similar to 2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide, using TiO2 nanoparticles under UV and sunlight irradiation. This study sheds light on the potential environmental applications of related compounds in water treatment and pollution control (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(2-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-2-28(25,26)19-14-12-17(13-15-19)16-22(24)23-20-10-6-7-11-21(20)27-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJFJXPKBFXLJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.